Methyl 3-aminocyclobutanecarboxylate hydrochloride
CAS No.: 1212304-86-3
Cat. No.: VC0060051
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.617
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212304-86-3 |
|---|---|
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.617 |
| IUPAC Name | methyl 3-aminocyclobutane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H |
| Standard InChI Key | BTPCSIFZLLWYTE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC(C1)N.Cl |
Introduction
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a chemical compound with diverse applications in chemistry and biology. It is characterized by its cyclobutane ring structure, which is substituted with an amino group and a carboxylate ester group. This compound is known for its potential in pharmaceutical research and as a building block in organic synthesis.
Synthesis and Preparation
The synthesis of methyl 3-aminocyclobutanecarboxylate hydrochloride typically involves the reaction of appropriate cyclobutanone derivatives with ammonia or an amine source, followed by esterification and hydrochloride salt formation. The specific conditions can vary depending on the desired yield and purity.
Synthetic Routes
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Cyclization and Esterification: The process begins with the cyclization of a suitable precursor to form the cyclobutane ring. This is followed by the introduction of the amino group and esterification to form the methyl ester.
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Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt, which enhances stability and solubility.
Chemical Reactions and Applications
Methyl 3-aminocyclobutanecarboxylate hydrochloride participates in various chemical reactions due to its functional groups:
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Oxidation: The amino group can be oxidized to form oximes or nitriles.
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Reduction: The compound can be reduced to form amines or alcohols.
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Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Applications
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Pharmaceutical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
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Organic Synthesis: Its unique structure allows for the creation of diverse derivatives useful in chemical reactions.
Safety and Hazards
Methyl 3-aminocyclobutanecarboxylate hydrochloride poses several hazards:
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Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319) .
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Respiratory Irritation: May cause respiratory irritation (H335) .
Handling Precautions
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Wear protective clothing, gloves, and eye protection.
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Handle in a well-ventilated area.
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Avoid ingestion and contact with skin and eyes.
Research Findings
Recent studies have explored the potential of cyclobutane derivatives, including methyl 3-aminocyclobutanecarboxylate hydrochloride, in biological systems. These compounds are of interest due to their ability to interact with specific molecular targets, which can lead to therapeutic effects.
Biological Activity
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